Scientific Field: Oncology
Summary of Application: Tripalmitin nanoparticle formulations have been used to enhance the antitumor activity of Paclitaxel (PTX), a drug used in the treatment of breast and lung cancer.
Methods of Application: Solid lipid nanoparticles of glyceril tripalmitate (tripalmitin) loaded with PTX were developed.
Results: The nanoparticle formulations displayed excellent hemocompatibility and significantly enhanced PTX’s antitumor activity in human breast and lung cancer cells.
Scientific Field: Food Science and Technology
Summary of Application: Tripalmitin has been used in the production of human milk fat substitutes (HMFS) by lipase-catalyzed acidolysis with oleic acid.
Methods of Application: Burkholderia cepacia lipase (BCL) was immobilized in silica and used as a biocatalyst.
Scientific Field: Material Science
Summary of Application: Tripalmitin and low-density polyethylene (LDPE) have been used to enhance the morphologies and tensile properties of polybutene-1/micro fibrous cellulose composite.
Scientific Field: Pharmacology
Summary of Application: Tripalmitin has been used to create nanoparticle formulations for the delivery of Paclitaxel (PTX), a drug used in the treatment of breast and lung cancer.
Methods of Application: Solid lipid nanoparticles of tripalmitin loaded with PTX were developed.
Scientific Field: Food Science
Summary of Application: Tripalmitin has been used in the production of lipids with different regiospecific positions of palmitic acid.
Methods of Application: Tripalmitin-rich lipids with different regiospecific positions of palmitic acid were synthesized via acetone fractionation and lipase-catalyzed acidolysis.
Tripalmitin, also known as glycerol tripalmitate or glyceryl tripalmitate, is a triglyceride composed of three palmitic acid molecules esterified to a glycerol backbone. Its chemical formula is C₅₁H₉₈O₆, with a molecular weight of approximately 807.32 g/mol. Tripalmitin appears as a white powder and is typically solid at room temperature due to its high melting point, which exceeds 65 degrees Celsius . This compound is significant in both biological and industrial contexts, serving as an important energy storage molecule in living organisms.
Tripalmitin can be synthesized through several methods:
Tripalmitin has diverse applications across various fields:
Research on tripalmitin interactions highlights its effects on cellular processes:
Tripalmitin belongs to a class of compounds known as triglycerides. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound | Chemical Formula | Molecular Weight | Unique Features |
---|---|---|---|
Tripalmitin | C₅₁H₉₈O₆ | 807.32 g/mol | Derived from palmitic acid; solid at room temperature |
Tristearin | C₅₉H₁₁₈O₆ | 885.43 g/mol | Composed of stearic acid; higher melting point |
Trimyristin | C₄₈H₉₄O₆ | 744.12 g/mol | Derived from myristic acid; liquid at room temperature |
Trimyristate | C₄₈H₉₄O₆ | 744.12 g/mol | Similar structure but derived from different fatty acids |
Tripalmitin's unique property lies in its solid state at room temperature due to the saturated nature of palmitic acid, contrasting with other triglycerides that may remain liquid or have different melting points based on their fatty acid composition.
Tripalmitin represents a systematically named triglyceride compound with a well-established nomenclature framework recognized by international chemical organizations. The primary International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-di(hexadecanoyloxy)propyl hexadecanoate [1] [2] [3] [4]. An alternative IUPAC systematic name, 1,2,3-Propanetriyl trihexadecanoate, is also recognized and widely used in chemical literature [1] [5] [6].
The compound's molecular formula is C₅₁H₉₈O₆, with a molecular weight of 807.32 grams per mole [1] [7] [8] [9]. This formula accurately represents the composition of three hexadecanoic acid (palmitic acid) moieties esterified to a glycerol backbone, forming the characteristic triglyceride structure.
Database System | Identifier |
---|---|
PubChem Compound Identifier (CID) | 11147 [2] [3] [4] |
Chemical Entities of Biological Interest (ChEBI) | CHEBI:77393 [2] [3] [4] |
Chemical European Molecular Biology Laboratory (ChEMBL) | CHEMBL2002154 [2] |
MDL Number | MFCD00008995 [7] [3] [8] |
Registry of Toxic Effects of Chemical Substances (RTECS) | RT4953500 [8] [9] [12] |
Reaxys Registry Number | 1811188 [8] [13] |
Merck Index (14th Edition) | 9736 [8] [13] |
Food and Drug Administration (FDA) Unique Ingredient Identifier (UNII) | D133ZRF50U [2] [7] |
Lipid Maps Identifier | LMGL03010001 [2] |
Wikidata Identifier | Q7843226 [2] |
The International Union of Pure and Applied Chemistry (IUPAC) Standard InChI (International Chemical Identifier) for tripalmitin is: InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 [5] [14] [11].
The corresponding IUPAC Standard InChIKey is PVNIQBQSYATKKL-UHFFFAOYSA-N [2] [5] [10], providing a compressed representation suitable for database searching and computational applications.
The Simplified Molecular Input Line Entry System (SMILES) notation for tripalmitin is: CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC [14] [3] [4]. This notation effectively captures the molecular connectivity and provides a machine-readable format for chemical informatics applications.
Tripalmitin is known by numerous common names and synonyms that reflect its chemical composition and commercial applications. The most frequently used alternative names include:
Primary Common Names:
Systematic Synonyms:
Technical Nomenclature:
Commercial and Trade Names:
Lipid Nomenclature:
Environmental Hazard